molecular formula C11H18O4 B13233239 Ethyl 2-acetyl-5-methyl-4-oxohexanoate CAS No. 3132-68-1

Ethyl 2-acetyl-5-methyl-4-oxohexanoate

Cat. No.: B13233239
CAS No.: 3132-68-1
M. Wt: 214.26 g/mol
InChI Key: BKHACZOBFRNOBG-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-methyl-4-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a derivative of hexanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-methyl-4-oxohexanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone under basic conditions. The reaction typically proceeds via a Michael addition followed by an aldol condensation to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-methyl-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-5-methyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-methyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-acetyl-5-methyl-4-oxohexanoate can be compared with other similar compounds such as:

    Ethyl 4-acetyl-5-oxohexanoate: Similar structure but different substitution pattern.

    Methyl 4-acetyl-5-oxohexanoate: Similar functional groups but different ester group.

    Ethyl 4-methylhexanoate: Different functional groups and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both acetyl and oxo groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

3132-68-1

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-acetyl-5-methyl-4-oxohexanoate

InChI

InChI=1S/C11H18O4/c1-5-15-11(14)9(8(4)12)6-10(13)7(2)3/h7,9H,5-6H2,1-4H3

InChI Key

BKHACZOBFRNOBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C(C)C)C(=O)C

Origin of Product

United States

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